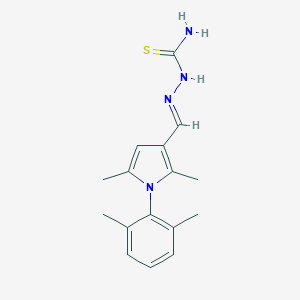![molecular formula C23H20N2O2 B302313 N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302313.png)
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as INH-1, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. INH-1 is a synthetic small molecule that belongs to the class of hydrazones and has a molecular weight of 369.47 g/mol. It has been reported to have various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been reported to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide induces cell cycle arrest and apoptosis in cancer cells by inhibiting the phosphorylation of Akt and mTOR. It also inhibits the production of pro-inflammatory cytokines by suppressing the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have antiviral activity against the influenza virus by inhibiting the viral replication process.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is a synthetic small molecule that can be easily synthesized in the lab. It has been extensively studied for its biological activities and has been shown to have anticancer, anti-inflammatory, and antiviral properties. However, there are also limitations to using N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments. It has low solubility in water and requires the use of organic solvents such as DMSO for in vitro studies. It also has low bioavailability and requires the use of high concentrations for in vivo studies.
Orientations Futures
There are several future directions for the study of N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. One direction is to investigate its potential use in combination therapy with other anticancer drugs. Another direction is to explore its use as a potential treatment for viral infections such as influenza. Furthermore, the development of more potent and selective analogs of N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could lead to the discovery of new drugs for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, N-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a synthetic small molecule that has gained significant attention in recent years due to its potential use in scientific research. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide have been discussed in this paper. Further research on N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could lead to the development of new drugs for the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multistep reaction process. The first step involves the condensation of 2-hydroxy-1-naphthaldehyde with isatin in the presence of a base such as potassium hydroxide. The resulting product is then reacted with 4-isopropylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form the Schiff base. Finally, the Schiff base is reduced with hydrazine hydrate to obtain N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The overall yield of the synthesis process is approximately 60%.
Applications De Recherche Scientifique
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential use in scientific research. It has been reported to have anticancer activity against various types of cancer cells, including breast, prostate, and lung cancer cells. N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have antiviral activity against the influenza virus by inhibiting the viral replication process.
Propriétés
Nom du produit |
N'-(4-isopropylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Formule moléculaire |
C23H20N2O2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H20N2O2/c1-15(2)17-9-7-16(8-10-17)14-24-25-23(26)22-13-20-19-6-4-3-5-18(19)11-12-21(20)27-22/h3-15H,1-2H3,(H,25,26)/b24-14+ |
Clé InChI |
ATIBLWYNXXCAFE-ZVHZXABRSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)
![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)
![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)
![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)
![N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)
![N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302251.png)
![N'-(4-isopropoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302253.png)